5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile
Overview
Description
5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile is a useful research compound. Its molecular formula is C18H10Cl2FN3O and its molecular weight is 374.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Interactions :
- The study by Kubicki et al. (2007) on halogenophenylvinyl-carbazoles discusses the crystal structures of related compounds, focusing on van der Waals forces and weak C-H...X interactions in the crystal packing. This suggests a research interest in the molecular structures and interactions of such compounds [Kubicki, Prukała, & Marciniec, 2007].
Photochemistry and Reactive Intermediates :
- Nunes et al. (2017) explored the photochemistry of 3-chloro-1,2-benzisoxazole, revealing insights into reactive intermediates and photodetachment processes. This indicates interest in understanding the photochemical behavior of chloro-substituted compounds [Nunes, Pinto, Reva, Rosado, & Fausto, 2017].
Synthesis and Optical Properties :
- Ozturk et al. (2012) investigated the synthesis and characterization of new fluorophores, indicating research into the creation and optical properties of novel compounds [Ozturk, Karakaş, Karadag, Ozturk, & Yorgun, 2012].
Stabilization and Polymer Interaction :
- Andel‐Naby's (1999) research on the stabilization of poly(vinyl chloride) using a similar compound suggests applications in material science, particularly in enhancing polymer stability [Andel‐Naby, 1999].
Synthesis of Derivatives and Reactivity :
- Medvedeva et al. (2009) focused on synthesizing carbonitriles containing electron-withdrawing substituents, highlighting the chemical reactivity and synthetic pathways of related compounds [Medvedeva, Tugusheva, Alekseeva, Evstratova, Kiselev, Chernyshev, Avramenko, & Granik, 2009].
Properties
IUPAC Name |
5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN3O/c19-11-4-6-12(7-5-11)23-9-8-16-13(10-22)18(24-25-16)17-14(20)2-1-3-15(17)21/h1-9,23H/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHXPWSFCZDZTN-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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